molecular formula C25H24ClNO3 B3751771 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide

Cat. No.: B3751771
M. Wt: 421.9 g/mol
InChI Key: GIYHOUDLEOKZGR-UKTHLTGXSA-N
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Description

The compound “3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide” is an organic compound containing several functional groups, including an acrylamide group, a methoxy group, and a chlorobenzyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acrylamide group could potentially result in the formation of a planar structure due to the sp2 hybridization of the carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the acrylamide group could potentially undergo addition reactions, while the chlorobenzyl group could potentially participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acrylamide and methoxy groups could potentially increase the compound’s solubility in polar solvents .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activities .

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO3/c1-17-4-5-18(2)22(14-17)27-25(28)13-9-19-8-12-23(24(15-19)29-3)30-16-20-6-10-21(26)11-7-20/h4-15H,16H2,1-3H3,(H,27,28)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYHOUDLEOKZGR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide
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3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide
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3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide
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3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide
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3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide
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3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide

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